3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVKXCOWPLRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of fixed-bed catalysts and azeotropic distillation techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-[(pyrrolidin-1-yl)methyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions due to the presence of the chloro group allows for the formation of various derivatives, which can be utilized in further chemical research and development.
Biology
The compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could have therapeutic potential in oncology.
Medicine
Due to its ability to interact with biological targets, 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride is explored as a potential therapeutic agent. Its mechanisms may involve enzyme inhibition and receptor modulation, which are critical for drug design aimed at treating various diseases.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique functional groups enable its use in creating formulations for coatings, adhesives, and other chemical products.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of compounds related to 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains; further research needed for clinical application. |
| Study B | Anticancer Properties | Showed inhibition of tumor cell growth in vitro; potential for development into anticancer drugs. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of key metabolic enzymes; implications for metabolic disorder treatments. |
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride
- CAS Number : 1909327-01-0
- Molecular Formula: C₁₁H₁₅Cl₂NO
- Molecular Weight : 248.15 g/mol
- MDL Number : MFCD29762853 .
Structural Features: This compound is a chlorinated phenol derivative with a pyrrolidine-substituted methyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in aqueous media.
Structural Analogues and Functional Group Analysis
Key Analogues :
4-Chloro-3-(piperidin-1-ylmethyl)phenol Difference: Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered ring).
3-Chloro-4-(morpholinomethyl)phenol Difference: Substitution of pyrrolidine with morpholine (oxygen-containing heterocycle). Impact: Increased polarity due to the oxygen atom, influencing solubility and metabolic stability.
3-Chloro-4-(dimethylaminomethyl)phenol Difference: Replacement of pyrrolidine with dimethylamine. Impact: Reduced steric bulk and altered basicity, which could modulate pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituent | Predicted logP* | Solubility (HCl Salt) |
|---|---|---|---|---|
| 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol HCl | 248.15 | Pyrrolidine | ~2.5 | High (aqueous) |
| 4-Chloro-3-(piperidin-1-ylmethyl)phenol | 262.18 | Piperidine | ~3.0 | Moderate |
| 3-Chloro-4-(morpholinomethyl)phenol | 263.72 | Morpholine | ~1.8 | High |
| 3-Chloro-4-(dimethylaminomethyl)phenol | 215.69 | Dimethylamine | ~1.5 | Very High |
*logP values estimated using fragment-based methods.
Pharmacological Hypotheses (Based on Structural Trends)
- Antimicrobial Activity : The chloro group enhances membrane penetration, while the pyrrolidine moiety may interact with bacterial efflux pumps or enzymes. Piperidine analogues, with higher logP, might exhibit better tissue penetration but lower aqueous solubility .
- Toxicity Profiles : Dimethylamine derivatives are likely less toxic due to simpler metabolism, whereas pyrrolidine and piperidine rings could pose idiosyncratic risks if metabolized to reactive intermediates.
Biologische Aktivität
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phenolic structure with a chloro substituent and a pyrrolidine moiety , resulting in a molecular formula of and a molecular weight of approximately 248.15 g/mol . The presence of both the chloro group and the pyrrolidine ring enhances its chemical reactivity and potential therapeutic applications.
1. Enzyme Inhibition
Research indicates that compounds with similar structures to 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride have shown inhibitory effects on various enzymes, particularly those involved in cancer pathways. For instance, studies on related pyrrolidine derivatives have demonstrated significant inhibitory activities against kinases such as JAK2 and FLT3, which are crucial in hematological malignancies .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar phenolic compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride may possess comparable antimicrobial efficacy.
ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of related compounds indicate favorable pharmacokinetics. For example, some pyrrolidine derivatives exhibit good oral bioavailability and moderate liver microsomal stability . Understanding these properties is essential for assessing the therapeutic potential of 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[(Pyrrolidin-1-yl)methyl]phenol | Lacks chloro group | Moderate antimicrobial activity |
| 3-Chloro-4-hydroxybenzaldehyde | Contains aldehyde group | Different chemical properties |
| Pyrrolidine Derivatives | Various substituents | Diverse biological activities |
The comparison underscores the uniqueness of 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride due to its dual functional groups, which may enhance its reactivity and biological efficacy compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride, and how can reaction intermediates be characterized?
- Methodological Answer : A plausible synthesis involves multi-step nucleophilic substitution (e.g., alkylation of pyrrolidine with a chlorinated phenol derivative) followed by salt formation. For example, in analogous syntheses (e.g., pacritinib hydrochloride in ), intermediates are purified via column chromatography (silica gel, eluents like ethyl acetate/hexane) and characterized using 1H/13C NMR (for functional group confirmation) and mass spectrometry (for molecular ion verification). Reaction progress can be monitored via thin-layer chromatography (TLC) . Post-synthesis, the hydrochloride salt is typically precipitated using HCl in a non-polar solvent .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) with UV detection at 254 nm, as demonstrated for phenylephrine hydrochloride in . Identity is confirmed using Fourier-transform infrared spectroscopy (FTIR) (C-Cl stretch at ~750 cm⁻¹, pyrrolidine N-H bend at ~1600 cm⁻¹) and elemental analysis (to validate Cl and N content). Discrepancies between HPLC and NMR purity (e.g., due to hygroscopicity) should be resolved by Karl Fischer titration for water content .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for similar hydrochlorides () show ≥5-year stability under these conditions. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability testing (40°C/75% relative humidity for 6 months) with HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvents?
- Methodological Answer : Solubility discrepancies often arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to detect polymorphic forms and gas chromatography (GC) to identify solvent residues. For polar solvents (e.g., DMSO, water), perform pH-dependent solubility profiling (e.g., pH 1–7.4 buffers) to account for ionization effects. Cross-validate with shake-flask method and nephelometry .
Q. What strategies are effective for chiral resolution if the compound exhibits stereoisomerism?
- Methodological Answer : If the pyrrolidine moiety introduces chirality, use chiral HPLC (e.g., Chiralpak AD-H column, ethanol/heptane mobile phase) or capillary electrophoresis with cyclodextrin additives. For preparative separation, diastereomeric salt crystallization (e.g., with L-tartaric acid) is recommended. Confirm enantiomeric excess via polarimetry or circular dichroism (CD) .
Q. How should researchers design degradation studies to identify major impurities?
- Methodological Answer : Conduct forced degradation under acidic (1M HCl, 70°C), basic (1M NaOH, 70°C), oxidative (3% H₂O₂), photolytic (ICH Q1B guidelines), and thermal (105°C) conditions. Analyze degradants using LC-MS/MS to identify cleavage products (e.g., loss of pyrrolidine or chloro-substituent). Quantify impurities against a reference standard using HPLC with a ≤0.1% detection threshold .
Q. What computational methods can predict the compound’s bioavailability and metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding to targets like cytochrome P450 enzymes. Predict logP and pKa via QSAR models (e.g., MarvinSketch). For metabolism, employ in silico tools (e.g., MetaSite) to identify probable Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in different assay systems?
- Methodological Answer : Discrepancies may stem from assay-specific interference (e.g., chloride ions affecting enzymatic readouts) or cell permeability differences . Re-test the compound in chloride-free buffers and use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter). Normalize data to internal controls (e.g., housekeeping genes in qPCR) .
Q. Why might NMR and X-ray crystallography yield conflicting structural data?
- Methodological Answer : NMR captures solution-state conformation , while X-ray shows solid-state packing . Resolve conflicts by comparing with DFT-optimized structures (Gaussian 09) and analyzing temperature-dependent NMR (to detect dynamic effects). For hydrochloride salts, confirm counterion placement via ion chromatography .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
